molecular formula C8H7N3O3 B3137472 Methyl 4-amino-5-cyano-6-hydroxynicotinate CAS No. 439096-09-0

Methyl 4-amino-5-cyano-6-hydroxynicotinate

Cat. No.: B3137472
CAS No.: 439096-09-0
M. Wt: 193.16 g/mol
InChI Key: CMTKEUJDHNLTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-cyano-6-hydroxynicotinate is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyranopyrazoles

A study by Zolfigol et al. (2013) utilized isonicotinic acid, closely related to methyl 4-amino-5-cyano-6-hydroxynicotinate, as a dual and biological organocatalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method emphasizes the role of similar compounds in facilitating environmentally friendly chemical reactions Zolfigol et al., 2013.

Advanced Glycation End-products

Research on methylglyoxal, a compound structurally distinct but relevant in the context of studying reactive alpha-oxoaldehydes, reveals its role in forming advanced glycation end-products. These products are significant due to their biological implications in diseases such as diabetes and neurodegenerative disorders Nemet et al., 2006.

Antihypertensive Activity

Kumar and Mashelker (2006) synthesized derivatives that include ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, starting from compounds similar in structure to this compound. These compounds are expected to exhibit antihypertensive activity, highlighting the potential medicinal applications of related chemical structures Kumar & Mashelker, 2006.

Anticancer Activity

A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of a triazinone derivative, showing significant in vitro anticancer activities. Although not directly this compound, the structural relevance of triazinone derivatives in cancer research underlines the potential for related compounds to contribute to therapeutic advancements Saad & Moustafa, 2011.

Fluorescent Probes for Biological Imaging

Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, demonstrating the utility of structurally complex compounds in creating sensitive diagnostic tools for Alzheimer’s disease. This work showcases the broader application of chemical synthesis in developing molecular diagnostics Fa et al., 2015.

Properties

IUPAC Name

methyl 4-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-3-11-7(12)4(2-9)6(5)10/h3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKEUJDHNLTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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